molecular formula C18H16ClN5O2S B10990857 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10990857
M. Wt: 401.9 g/mol
InChI Key: DIWJSFSUQQZUBG-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a pyrrol ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or oxadiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H16ClN5O2S

Molecular Weight

401.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C18H16ClN5O2S/c1-10-21-15(26-23-10)6-7-24-8-14(25)16(17(24)20)18-22-13(9-27-18)11-2-4-12(19)5-3-11/h2-5,9,20,25H,6-8H2,1H3

InChI Key

DIWJSFSUQQZUBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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